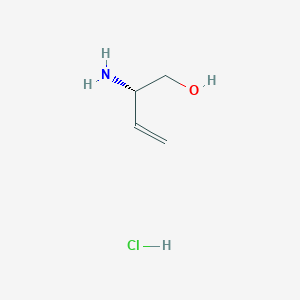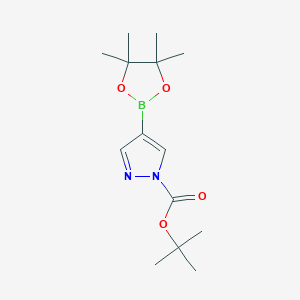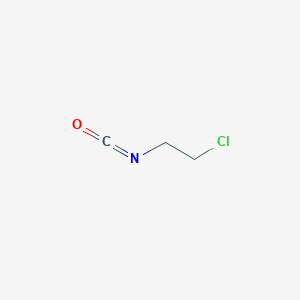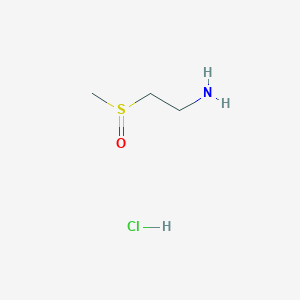
N-Nitrosoguvacine
Overview
Description
N-Nitrosoguvacine is a chemical compound with the molecular formula C6H8N2O3. It is a nitrosated derivative of guvacine, an alkaloid found in the areca nut. This compound is of significant interest due to its potential carcinogenic properties and its presence in betel quid, a widely chewed substance in many parts of Asia .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosoguvacine is synthesized through the nitrosation of guvacine. The process involves the following steps:
Hydrogenation: Guvacine is synthesized from 3-carbethoxy-4-piperidone by hydrogenation to form piperidonol.
Dehydration and De-esterification: The piperidonol undergoes dehydration and de-esterification with hydrogen chloride gas at 200°C.
Esterification: The resulting compound is esterified with diazomethane.
Nitrosation: Finally, nitrosation of guvacine is carried out using sodium nitrite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-Nitrosoguvacine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitroso derivatives.
Reduction: Reduction reactions can convert it back to guvacine or other related compounds.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve mild acids or bases to facilitate the reaction.
Major Products:
Oxidation: Produces various nitroso derivatives.
Reduction: Yields guvacine and other related compounds.
Substitution: Results in substituted nitrosoguvacine derivatives.
Scientific Research Applications
N-Nitrosoguvacine has several applications in scientific research:
Chemistry: Used as a reference material in the study of nitrosamines and their chemical properties.
Medicine: Studied for its potential role in the pathogenesis of oral submucous fibrosis and other oral diseases.
Industry: Utilized in the development of analytical standards for detecting nitrosamines in various products.
Mechanism of Action
N-Nitrosoguvacine exerts its effects primarily through its interaction with cellular DNA. It can form DNA adducts, leading to mutations and potentially carcinogenic outcomes. The compound’s nitroso group is highly reactive, enabling it to interact with nucleophilic sites in DNA, proteins, and other cellular components .
Comparison with Similar Compounds
N-Nitrosoguvacoline: Another nitrosated derivative of guvacoline, similar in structure and reactivity.
N-(Methylnitrosamino)propionitrile: A related nitrosamine with similar carcinogenic properties.
N-(Methylnitrosamino)propionaldehyde: Another nitrosamine with comparable chemical behavior.
Uniqueness: N-Nitrosoguvacine is unique due to its specific origin from guvacine and its distinct nitrosation pathway. Its presence in betel quid and its potential role in oral carcinogenesis make it a compound of particular interest in both scientific research and public health contexts .
Properties
IUPAC Name |
1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h2H,1,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZBVEFQMFZFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204111 | |
| Record name | N-Nitrosoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55557-01-2 | |
| Record name | 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55557-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosoguvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Pyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B104228.png)








